N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzamide
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzamide typically involves the reaction of 4-(trifluoromethoxy)benzoic acid with 2-(1H-indol-3-yl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or dimethylformamide (DMF) to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to oxindole derivatives, while reduction can yield various amine derivatives.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, including serotonin receptors, which can modulate neurotransmitter activity . Additionally, the trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-indol-3-yl)ethyl]acrylamide
- N-(2-(1H-indol-3-yl)-ethyl)-acetamide
- N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in crossing biological membranes and interacting with intracellular targets .
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2/c19-18(20,21)25-14-7-5-12(6-8-14)17(24)22-10-9-13-11-23-16-4-2-1-3-15(13)16/h1-8,11,23H,9-10H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBQHQMSAIQAFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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